molecular formula C7H3BrClFO2 B1380069 4-Bromo-3-chloro-5-fluorobenzoic acid CAS No. 1263274-74-3

4-Bromo-3-chloro-5-fluorobenzoic acid

Cat. No.: B1380069
CAS No.: 1263274-74-3
M. Wt: 253.45 g/mol
InChI Key: FJCXNRXUXORNLD-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . This compound belongs to the class of benzoic acids and is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. It is commonly used as an intermediate in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-chloro-5-fluorobenzoic acid typically involves the halogenation of benzoic acid. . This method ensures the selective substitution of hydrogen atoms on the benzene ring with halogen atoms.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar halogenation reactions. The process is optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-Bromo-3-chloro-5-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-fluorobenzoic acid is primarily related to its ability to undergo substitution reactions. The halogen atoms on the benzene ring make it a reactive intermediate, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

  • 3-Bromo-5-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 3-Bromo-4-chloro-5-fluorobenzoic acid

Comparison: 4-Bromo-3-chloro-5-fluorobenzoic acid is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical behaviors and applications, making it valuable in specialized synthetic processes .

Properties

IUPAC Name

4-bromo-3-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCXNRXUXORNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263274-74-3
Record name 4-bromo-3-chloro-5-fluorobenzoic acid
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